MRT-68601 HCl

描述

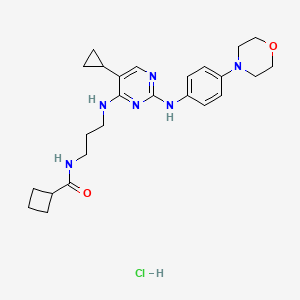

N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride (also known as MRT-68601 hydrochloride) is a chemical compound with the molecular formula C25H35ClN6O2 . It was first created in 2009 and has been studied for its potential pharmacological properties .

Molecular Structure Analysis

The molecular structure of MRT-68601 hydrochloride consists of a cyclobutanecarboxamide core with appended functional groups. The compound contains a cyclopropyl ring, a pyrimidine ring, and a morpholine moiety. The presence of these structural elements likely contributes to its biological activity .

科学研究应用

肺癌研究中的TBK1抑制

MRT-68601 HCl:,也称为N-[3-[[5-环丙基-2-[[4-(4-吗啉基)苯基]氨基]-4-嘧啶基]氨基]丙基]环丁烷甲酰胺盐酸盐,以其对TBK1(TANK结合激酶-1)的强效抑制作用而闻名。其IC50值为6 nM,有效抑制肺癌细胞中自噬体的形成,这是癌细胞存活和增殖的关键过程 .

作用机制

Target of Action

The primary target of N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride, also known as MRT-68601 HCl, is TANK-binding kinase-1 (TBK1) . TBK1 is a key player in the regulation of cell survival and autophagy, a process that cells use to degrade and recycle their components .

Mode of Action

This compound acts as a potent inhibitor of TBK1 . It binds to TBK1 and inhibits its activity, which in turn affects the downstream processes that are regulated by this kinase .

Biochemical Pathways

By inhibiting TBK1, this compound affects the autophagy pathway . Specifically, it inhibits the formation of autophagosomes in lung cancer cells . Autophagosomes are vesicles that capture cellular components for degradation, and their formation is a key step in the process of autophagy .

Pharmacokinetics

It is known that the compound is soluble in water and dmso, which suggests that it may have good bioavailability .

Result of Action

The inhibition of TBK1 by this compound and the subsequent disruption of autophagy can have various molecular and cellular effects. For instance, it has been shown to inhibit the formation of autophagosomes in lung cancer cells . This could potentially affect the survival and proliferation of these cells.

Action Environment

Like all chemical compounds, its stability, solubility, and bioavailability could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .

属性

IUPAC Name |

N-[3-[[5-cyclopropyl-2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N6O2.ClH/c32-24(19-3-1-4-19)27-12-2-11-26-23-22(18-5-6-18)17-28-25(30-23)29-20-7-9-21(10-8-20)31-13-15-33-16-14-31;/h7-10,17-19H,1-6,11-16H2,(H,27,32)(H2,26,28,29,30);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOBHGYDEKISHIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NCCCNC2=NC(=NC=C2C3CC3)NC4=CC=C(C=C4)N5CCOCC5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801022530 | |

| Record name | MRT-68601 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801022530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1190377-79-7 | |

| Record name | MRT-68601 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801022530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research paper highlights the neuroprotective effects of Melanocortin 1 Receptor activation in a rat model of subarachnoid hemorrhage. Could you elaborate on how this receptor activation leads to a reduction in neuroinflammation, as indicated by the research findings?

A1: While the provided abstract doesn't specify the exact Melanocortin 1 Receptor agonist used, the research demonstrates that activating this receptor can significantly reduce neuroinflammation following a subarachnoid hemorrhage []. The study links this anti-inflammatory effect to the suppression of the AMPK/TBK1/NF-κB pathway, a critical signaling cascade involved in inflammatory responses within the brain. By inhibiting this pathway, Melanocortin 1 Receptor activation potentially mitigates the inflammatory cascade triggered by the hemorrhage, thereby reducing neuronal damage and improving outcomes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1482127.png)

![6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1482129.png)

![7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482130.png)

![7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482136.png)

![2-Ethyl-5-(piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482138.png)

![2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)acetic acid](/img/structure/B1482140.png)

![Tert-butyl 7-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B1482141.png)

![1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482143.png)

![7-(azidomethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482144.png)

![1-ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482145.png)

![1-(prop-2-yn-1-yl)-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482146.png)

![1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482147.png)

![1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B1482148.png)

![(1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482149.png)